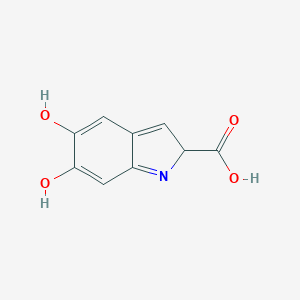![molecular formula C13H19N3O3S B238083 N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NS-105, and it belongs to the class of compounds known as piperazine derivatives. NS-105 has been studied for its effects on the central nervous system, and its potential use in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of NS-105 is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. NS-105 has been shown to enhance the release of acetylcholine, dopamine, and serotonin, which are all important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
NS-105 has been shown to have various biochemical and physiological effects in animal studies. These effects include increased levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. NS-105 has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic communication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NS-105 has several advantages as a research tool, including its high potency, selectivity, and relatively low toxicity. However, one limitation of NS-105 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving NS-105. One area of interest is the potential use of NS-105 in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of new analogs of NS-105 that may have improved pharmacological properties. Finally, further studies are needed to fully understand the mechanism of action of NS-105 and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
NS-105 can be synthesized using a multi-step process involving the reaction of piperazine with various reagents. One of the most common methods for synthesizing NS-105 involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with piperazine, followed by reduction and acetylation.
Aplicaciones Científicas De Investigación
NS-105 has been extensively studied for its effects on the central nervous system, particularly its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that NS-105 can enhance cognitive function, improve memory, and reduce symptoms of depression and anxiety.
Propiedades
Nombre del producto |
N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide |
|---|---|
Fórmula molecular |
C13H19N3O3S |
Peso molecular |
297.38 g/mol |
Nombre IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)15-7-9-16(10-8-15)20(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17) |
Clave InChI |
MGADREZJXMFHBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)

![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)


![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)

